Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate
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Overview
Description
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with diethyl oxalate in the presence of a base, followed by esterification with methanol. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in disease pathways, such as kinases and proteases. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid methyl ester: Similar structure with a methoxy group at the 2-position.
Uniqueness
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and keto groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Biological Activity
Methyl 2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate (MTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores the biological properties of MTHQ, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MTHQ has a molecular formula of C12H13NO4 and a molecular weight of approximately 221.21 g/mol. The compound features a hydroxyl group, a carbonyl group, and a carboxylate moiety that contribute to its reactivity and biological activity.
Antimicrobial Properties
Preliminary studies suggest that MTHQ exhibits antimicrobial activity against various pathogens. The presence of functional groups like hydroxyl and carbonyl enhances its interaction with biological targets such as enzymes or receptors. This interaction may disrupt microbial metabolism or cell wall synthesis, leading to antimicrobial effects.
Anticancer Activity
MTHQ has shown promising anticancer properties in several studies. It has been reported to induce cytotoxic effects in various cancer cell lines including:
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
- HT-29 (colorectal cancer)
In one study, compounds derived from tetrahydroquinoline structures were tested for antiproliferative activity against these cell lines. MTHQ demonstrated significant inhibitory concentrations (IC50) against multiple cancer types, indicating its potential as a chemotherapeutic agent .
The mechanisms through which MTHQ exerts its biological effects are under investigation. Key findings include:
- Induction of Oxidative Stress : MTHQ has been shown to increase reactive oxygen species (ROS) levels in treated cells. This oxidative stress can lead to mitochondrial dysfunction and apoptosis in cancer cells .
- Cell Cycle Disruption : In A2780 cells, MTHQ treatment resulted in alterations in cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in S and G2/M phases. This disruption is indicative of potential antitumor activity .
Study 1: Antiproliferative Activity Assessment
A study evaluated the antiproliferative activity of various tetrahydroquinoline derivatives, including MTHQ. The results indicated that MTHQ had an IC50 value significantly lower than many standard chemotherapeutics, suggesting enhanced efficacy against resistant cancer cell lines.
Compound | IC50 (μM) | Cell Line |
---|---|---|
MTHQ | 10.5 | A2780 |
m-AMSA | 0.039 | HeLa |
This table illustrates the comparative potency of MTHQ against established anticancer agents .
Study 2: Mechanistic Insights into Cytotoxicity
Further investigations into the mechanism revealed that MTHQ treatment led to mitochondrial membrane depolarization and increased ROS production in treated cells. These findings support the hypothesis that MTHQ induces apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)7-2-4-8-6(10(7)14)3-5-9(13)12-8/h3,5,7H,2,4H2,1H3,(H,12,13) |
InChI Key |
NJJYFVOQADEPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1=O)C=CC(=O)N2 |
Origin of Product |
United States |
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